Hydroxydiethylphenamine Hydroxydiethylphenamine Decloxizine dihydrochloride(UCB-1402; NSC289116) is a histamine 1 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 13073-96-6
VCID: VC0002475
InChI: InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H
SMILES: C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Molecular Formula: C21H30Cl2N2O2
Molecular Weight: 413.4 g/mol

Hydroxydiethylphenamine

CAS No.: 13073-96-6

Cat. No.: VC0002475

Molecular Formula: C21H30Cl2N2O2

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

Hydroxydiethylphenamine - 13073-96-6

CAS No. 13073-96-6
Molecular Formula C21H30Cl2N2O2
Molecular Weight 413.4 g/mol
IUPAC Name 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride
Standard InChI InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H
Standard InChI Key RBSDUJACXBVDDN-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Hydroxydiethylphenamine is an organic compound classified as an arylamine, featuring a phenyl ring substituted with hydroxyl and diethylamine groups. This unique structure contributes to its chemical properties and potential biological activities. Despite its interesting chemical profile, there is a significant lack of comprehensive scientific research on Hydroxydiethylphenamine, with limited historical references available.

Synthesis Methods

The synthesis of Hydroxydiethylphenamine can be achieved through several organic chemistry methods, although specific detailed procedures are not widely documented in accessible scientific literature. Typically, the synthesis of arylamines involves reactions such as nucleophilic substitution or electrophilic aromatic substitution, depending on the starting materials and desired functional groups.

Biological Activities and Potential Applications

Potential Biological ActivitiesDescription
Nervous System EffectsPotential influence on neurotransmitter systems
Therapeutic ApplicationsRequires further study to determine efficacy

Comparison with Similar Compounds

Hydroxydiethylphenamine shares structural similarities with other compounds but stands out due to its unique combination of hydroxyl and diethylamino functionalities. This combination allows for diverse reactivity and potential applications that differ from those of simpler analogs.

Compound NameStructure FeaturesUnique Properties
DiethylaminophenolContains two ethyl groups on nitrogenStronger basicity than Hydroxydiethylphenamine
HydroxyphenylethylamineContains a single ethyl groupPotentially different pharmacological profiles
EthylenediamineContains two amine groupsHigher reactivity due to multiple amine sites
PhenolSimple aromatic structure without amine functionalityLacks amino properties but retains aromaticity

Future Research Directions

Given the limited scientific data available on Hydroxydiethylphenamine, future research should focus on exploring its interactions with biological systems. Key areas of study include its pharmacological potential, synthesis optimization, and detailed investigations into its biological activities. Such research could uncover new therapeutic strategies and chemical processes, contributing significantly to organic and medicinal chemistry.

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